molecular formula C21H32N4O7S B3006635 N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 872862-94-7

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B3006635
CAS RN: 872862-94-7
M. Wt: 484.57
InChI Key: LTHQEPXXLYLKAG-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O7S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

This compound can be utilized in the Suzuki–Miyaura coupling process, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success is due to mild reaction conditions, functional group tolerance, and the use of stable, environmentally benign organoboron reagents . The compound could serve as a precursor or an intermediate in the synthesis of more complex molecules through this coupling method.

Catalytic Protodeboronation

In organic chemistry, catalytic protodeboronation is a valuable transformation that can be applied to pinacol boronic esters. This process is used for the formal anti-Markovnikov hydromethylation of alkenes . The compound could potentially be involved in such reactions, contributing to the synthesis of pharmaceuticals or natural products.

properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O7S/c1-30-17-4-6-18(7-5-17)33(28,29)25-10-3-13-32-19(25)16-23-21(27)20(26)22-8-2-9-24-11-14-31-15-12-24/h4-7,19H,2-3,8-16H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQEPXXLYLKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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